N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
Description
This compound features a piperazine core linked to a carboxamide group at position 1. The piperazine nitrogen at position 4 is substituted with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety, while the benzodioxol-5-yl group is attached via the carboxamide. The triazolo-pyridazine heterocycle contributes to π-π stacking interactions in biological systems, while the benzodioxol group enhances metabolic stability due to its electron-rich aromatic system .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3/c1-12-20-21-16-4-5-17(22-25(12)16)23-6-8-24(9-7-23)18(26)19-13-2-3-14-15(10-13)28-11-27-14/h2-5,10H,6-9,11H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEUBHVYDOZNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F5123-0215 is plasma kallikrein , a serine protease that plays a crucial role in the kallikrein-kinin system. This system is involved in various physiological processes, including blood pressure regulation, inflammation, and pain perception.
Mode of Action
F5123-0215 is a monoclonal antibody that specifically and potently inhibits the enzymatic activity of plasma kallikrein. It binds to an alternate region of plasma kallikrein, distinct from the active site pocket, thereby inhibiting its enzymatic activity. This unique binding mechanism prevents the generation of bradykinin, a peptide that causes blood vessels to dilate.
Biochemical Pathways
By inhibiting plasma kallikrein, F5123-0215 disrupts the kallikrein-kinin system. This system is responsible for the production of bradykinin, which, when overproduced, can lead to increased vascular permeability and edema. Therefore, the inhibition of plasma kallikrein by F5123-0215 reduces the production of bradykinin, alleviating symptoms associated with its overproduction.
Pharmacokinetics
The pharmacokinetic properties of F5123-0215 are characterized by its long plasma half-life . This is attributed to its YTE-modified immunoglobulin G1 structure, which enhances its pH-dependent binding to the neonatal Fc receptor (FcRn), reducing its clearance and extending its half-life. This allows for a prolonged duration of action, potentially enabling less frequent dosing.
Result of Action
The inhibition of plasma kallikrein by F5123-0215 leads to a decrease in bradykinin production. This can alleviate symptoms associated with conditions like hereditary angioedema, which is characterized by episodes of severe swelling and is linked to the overproduction of bradykinin.
Action Environment
The action, efficacy, and stability of F5123-0215 can be influenced by various environmental factors. For instance, changes in pH can affect its binding to the FcRn and thus its pharmacokinetic properties. Moreover, individual patient factors, such as the presence of other diseases or the use of other medications, can also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and mitochondrial proteins. The compound has been shown to inhibit mitochondrial membrane potential, which is essential for the survival of glucose-starved tumor cells. This interaction suggests that this compound may have potential as an antineoplastic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting mitochondrial activity, leading to cell death in glucose-starved conditions. Additionally, the compound affects cell signaling pathways and gene expression, contributing to its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with mitochondrial proteins and kinases. It inhibits mitochondrial membrane potential, leading to the disruption of cellular energy production and inducing apoptosis in tumor cells. This mechanism highlights the compound’s potential for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods. Long-term effects on cellular function include sustained inhibition of mitochondrial activity and prolonged induction of apoptosis in tumor cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses effectively inhibit tumor growth without significant toxicity, while higher doses may lead to adverse effects such as mitochondrial dysfunction and systemic toxicity. These findings underscore the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial function and energy production. The compound interacts with enzymes and cofactors that regulate mitochondrial membrane potential and cellular metabolism. These interactions highlight its potential for modulating metabolic flux and influencing metabolite levels in tumor cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported into cells via specific transporters and accumulates in the mitochondria, where it exerts its effects. This localization is essential for its role in disrupting mitochondrial function and inducing apoptosis.
Subcellular Localization
This compound is primarily localized in the mitochondria, where it interacts with mitochondrial proteins and disrupts membrane potential. This subcellular localization is crucial for its activity and therapeutic potential, as it allows the compound to specifically target and kill tumor cells under glucose-starved conditions.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that combines a benzodioxole moiety with a piperazine and a triazolopyridazine unit, suggesting a multifaceted mechanism of action that may influence various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the triazole ring suggests potential activity as an enzyme inhibitor or receptor modulator. Research indicates that compounds containing triazole moieties often exhibit significant antifungal, antibacterial, and anticancer properties due to their ability to disrupt cellular processes.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. |
| Antimicrobial | Inhibits growth of certain bacterial strains; potential use in treating infections. |
| Anti-inflammatory | Modulates inflammatory pathways, potentially useful in chronic inflammatory diseases. |
| Neuroprotective | Shows promise in protecting neuronal cells from degeneration in neurodegenerative diseases. |
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolopyridazine compounds exhibited significant anticancer activity against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators . Specifically, this compound was found to inhibit tumor growth in xenograft models.
Antimicrobial Properties
Research indicated that this compound possesses antimicrobial properties against gram-positive and gram-negative bacteria. A series of in vitro assays revealed that it effectively inhibited bacterial growth at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development .
Neuroprotective Effects
In models of neurodegenerative diseases such as Alzheimer's disease, this compound demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. It was shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the evidence:
¹ Molecular data for the target compound is unavailable in the provided evidence.
Key Observations:
Heterocyclic Core Variations: The target compound’s triazolo-pyridazine group (a fused triazole-pyridazine system) differs from pyrazolo-pyrimidinone in and pyridine in . The benzoxazin group in introduces an additional oxygen atom compared to benzodioxol, which could alter electron distribution and metabolic pathways.
Substituent Effects: The carbothioamide group in reduces hydrogen-bonding capacity compared to carboxamide, likely decreasing target affinity but improving resistance to enzymatic hydrolysis.
Therapeutic Implications: Compounds with sulfonyl-piperazine (e.g., ) are established PDE inhibitors, suggesting the target compound may share similar mechanisms.
Research Findings and Limitations
- Structural Insights : The piperazine-carboxamide scaffold is versatile, accommodating diverse substituents (e.g., benzodioxol, pyridine, chlorophenyl) to tune pharmacokinetic and pharmacodynamic properties .
- Data Gaps : Specific biological data (e.g., IC₅₀, solubility) for the target compound are absent in the evidence. Comparisons rely on inferred structure-activity relationships.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
